molecular formula C23H26N2O5S B2876512 3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide CAS No. 1797981-19-1

3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide

Cat. No. B2876512
CAS RN: 1797981-19-1
M. Wt: 442.53
InChI Key: MRFVNPCUNCOEQD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Studies have explored the synthesis and evaluation of compounds with structures closely related to the chemical , highlighting their potential as ligands for acetylcholinesterase (AChE) and their radiolabeling for in vivo imaging applications (C. Brown-Proctor et al., 1999). These compounds have shown good blood-brain barrier permeability but uniform brain distribution, limiting their specificity for AChE imaging in the brain.
  • Research on the structural, electronic, and lipophilicity characteristics of similar conformationally restricted nortropane benzamide derivatives has been conducted to understand their pharmacological activities, particularly their antidopaminergic D2 activities (S. Collin et al., 1991).

Pharmacological Activities

  • Investigations into the pharmacological properties of related compounds have identified potent activities against specific receptors, including serotonin (5-HT3) receptors, highlighting the potential of these compounds in therapeutic applications (T. Kuroita et al., 1996). These studies suggest the importance of the chemical structure in determining receptor affinity and activity.
  • Another line of research has focused on the synthesis and characterization of Schiff base metal complexes derived from similar compounds, aiming to explore their potential in pharmaceutical and medical applications (A. J. Abdulghani & Rashad Hussain, 2015).

properties

IUPAC Name

N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-30-19-7-5-6-16(12-19)23(27)24-15-22(26)25-17-10-11-18(25)14-21(13-17)31(28,29)20-8-3-2-4-9-20/h2-9,12,17-18,21H,10-11,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVNPCUNCOEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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